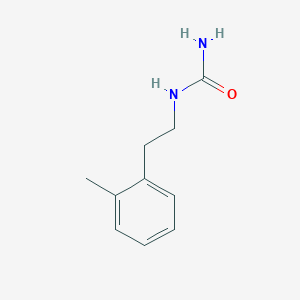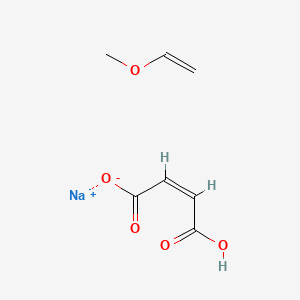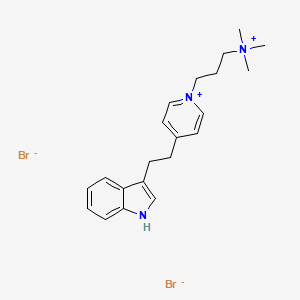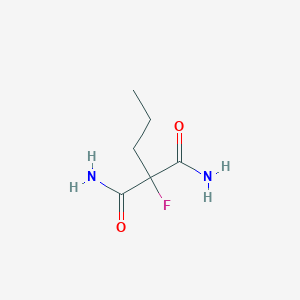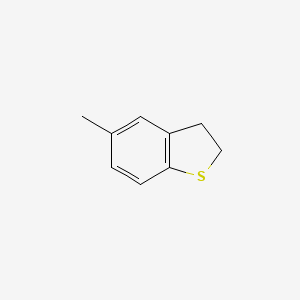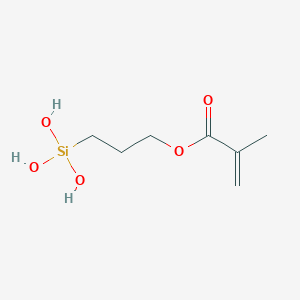
3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate is a chemical compound known for its unique properties and applications in various fields. It is an organosilicon compound that combines the characteristics of both organic and inorganic materials, making it highly versatile. The compound is often used as a coupling agent, adhesion promoter, and in the synthesis of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with water under controlled conditions. The reaction proceeds as follows: [ \text{3-(Trimethoxysilyl)propyl methacrylate} + \text{Water} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves the hydrolysis of the methoxy groups in the presence of water, followed by purification steps to remove by-products like methanol.
化学反応の分析
Types of Reactions
3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Condensation: Catalysts such as acids or bases can be used to promote condensation reactions.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Polymerization: Polymethacrylate-based materials.
科学的研究の応用
3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for better biocompatibility.
Medicine: Utilized in drug delivery systems and medical device coatings.
Industry: Applied in the production of advanced composites, coatings, and adhesives.
作用機序
The compound exerts its effects through the formation of strong covalent bonds with both organic and inorganic substrates. The silanol groups react with hydroxyl groups on surfaces, forming stable siloxane bonds. The methacrylate group can undergo polymerization, allowing the compound to integrate into polymer matrices, enhancing mechanical properties and durability.
類似化合物との比較
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
Uniqueness
3-(Trihydroxysilyl)propyl 2-methylprop-2-enoate is unique due to its combination of silanol and methacrylate functionalities, which provide both reactivity and versatility. Unlike its counterparts, it can form strong bonds with a variety of substrates and participate in polymerization reactions, making it highly valuable in diverse applications.
特性
CAS番号 |
18834-30-5 |
|---|---|
分子式 |
C7H14O5Si |
分子量 |
206.27 g/mol |
IUPAC名 |
3-trihydroxysilylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H14O5Si/c1-6(2)7(8)12-4-3-5-13(9,10)11/h9-11H,1,3-5H2,2H3 |
InChIキー |
IEHPAAVNVAOMQP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCC[Si](O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


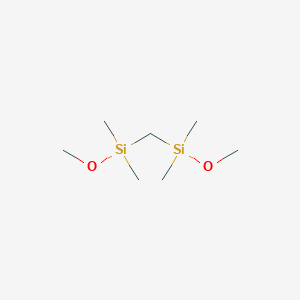
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
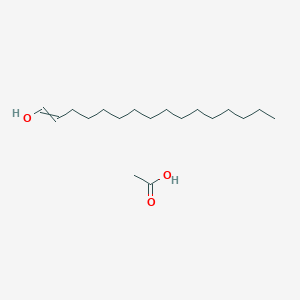
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
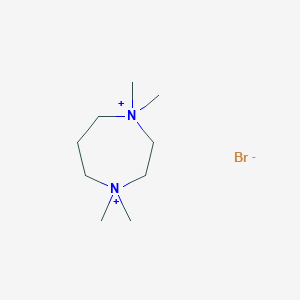
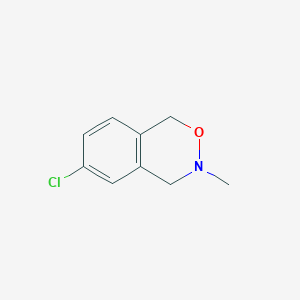
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
